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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the textural impact of

Caprenin, a reduced-calorie fat substitute, in food products. Caprenin, a triglyceride

composed of caprylic, capric, and behenic fatty acids, was primarily developed as a cocoa

butter substitute in confectionery coatings and soft candies.[1][2][3] Understanding its influence

on texture is crucial for evaluating its potential applications and formulating products with

desired sensory characteristics.

Instrumental Texture Analysis: Texture Profile
Analysis (TPA)
Texture Profile Analysis (TPA) is a fundamental instrumental method that mimics the "two-bite"

action of chewing to quantify various textural attributes.[4][5][6] This technique is highly

applicable to confectionery products where Caprenin was intended for use.

Application Note: TPA for Confectionery Coatings with
Caprenin
This protocol outlines the procedure for evaluating the textural properties of a confectionery

coating where cocoa butter is partially or fully replaced with Caprenin.
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Objective: To quantify the effect of Caprenin on the hardness, fracturability, adhesiveness, and

cohesiveness of a confectionery coating.

Materials and Equipment:

Texture Analyzer (e.g., TA.XTplus, Brookfield CT3) equipped with a load cell (e.g., 5 kg)

Cylindrical probe (e.g., 2 mm or 5 mm diameter)

Fixture base table

Confectionery coating samples (Control with 100% cocoa butter, and variations with different

percentages of Caprenin)

Molds for sample preparation (to ensure uniform size and shape)

Temperature-controlled chamber or water bath

Experimental Protocol:

Sample Preparation:

Prepare confectionery coating formulations with varying levels of Caprenin replacing

cocoa butter (e.g., 0%, 25%, 50%, 75%, 100%).

Melt and temper the coatings according to standard procedures for cocoa butter and its

substitutes.

Pour the tempered coatings into uniform molds and allow them to crystallize under

controlled temperature and humidity conditions (e.g., 20°C for 24 hours).

Equilibrate the samples to the analysis temperature (e.g., 20°C) for at least 1 hour before

testing.

Texture Analyzer Setup:

Calibrate the texture analyzer for force and distance.
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Attach the selected cylindrical probe to the instrument.

Set the test parameters in the software as outlined in Table 1.

Measurement:

Place a single, uniform sample centrally on the fixture base table.

Lower the probe to a defined starting distance from the sample surface (e.g., 3 mm).

Initiate the two-cycle compression test.

Record the force-time and force-distance data.

Perform at least five replicate measurements for each formulation.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.
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TPA Experimental Workflow

Sensory Evaluation
Sensory analysis is critical for understanding how consumers perceive the textural changes

brought about by Caprenin.[7][8] A descriptive sensory analysis with a trained panel can

provide detailed insights into specific textural attributes.

Application Note: Descriptive Sensory Analysis of Soft
Candies with Caprenin
This protocol describes the methodology for a trained sensory panel to evaluate the textural

properties of soft candies formulated with Caprenin.
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Objective: To characterize and quantify the sensory textural attributes of soft candies containing

Caprenin.

Materials and Equipment:

Soft candy samples (Control and variations with Caprenin)

Sensory evaluation booths with controlled lighting and ventilation

Water and unsalted crackers for palate cleansing

Sensory evaluation software or paper-based scorecards

Trained sensory panel (8-12 panelists)

Experimental Protocol:

Panelist Training:

Conduct training sessions to familiarize panelists with the terminology and rating scales for

soft candy texture.

Use commercial soft candies with varying textures as references to anchor the scales for

attributes like hardness, chewiness, adhesiveness, and mouthcoating.

Sample Preparation and Presentation:

Prepare soft candy formulations with different levels of Caprenin.

Cut samples into uniform sizes and code them with random three-digit numbers.

Present the samples to the panelists in a randomized and balanced order.

Evaluation Procedure:

Instruct panelists to evaluate one sample at a time.

Panelists should cleanse their palates with water and crackers between samples.
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Each panelist evaluates the intensity of the textural attributes listed on the scorecard (see

Table 2) using a 15-point line scale (0 = not perceptible, 15 = extremely intense).

Data Presentation:

The mean scores for each attribute should be calculated and can be visualized using a spider

web chart for a comprehensive comparison of the textural profiles.

Textural Attribute Definition
Anchor Point (Low

Intensity)

Anchor Point (High

Intensity)

First Bite Hardness

Force required to bite

through the candy

initially.

Soft caramel Hard toffee

Chewiness

Number of chews

required to break

down the sample

before swallowing.

Gummy bear Taffy

Adhesiveness (Tooth

Pull)

The force required to

remove the candy

from the teeth during

chewing.

Gelatin-based candy Starburst

Mouthcoating

The degree to which a

film is left on the

mouth surfaces after

swallowing.

Gummy bear Chocolate truffle

Smoothness

The absence of

perceptible particles in

the candy during

chewing.

Gummy bear Grainy fudge
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Physicochemical Properties
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Caprenin's Influence on Texture

Rheological Analysis
Rheology, the study of the flow and deformation of matter, provides valuable information about

the behavior of fat-based systems like confectionery coatings during processing and

consumption.[9][10][11]

Application Note: Oscillatory Rheology of Caprenin
Blends
This protocol details the use of an oscillatory rheometer to characterize the viscoelastic

properties of Caprenin and its blends with cocoa butter.

Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity

(η*) of Caprenin-cocoa butter blends as a function of temperature.

Materials and Equipment:

Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter)

Peltier temperature control system
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Caprenin and cocoa butter samples

Blends of Caprenin and cocoa butter at various ratios

Experimental Protocol:

Sample Loading:

Melt the samples completely at a temperature above their melting point (e.g., 60°C).

Pipette the molten sample onto the lower plate of the rheometer.

Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

Linear Viscoelastic Region (LVER) Determination:

Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 20°C)

to determine the LVER where G' and G'' are independent of the applied strain. Select a

strain within this region for subsequent tests.

Temperature Sweep:

Equilibrate the sample at the starting temperature (e.g., 40°C).

Perform a temperature ramp down to the final temperature (e.g., 5°C) at a controlled rate

(e.g., 2°C/min).

Maintain a constant strain (from the LVER) and frequency (e.g., 1 Hz) throughout the

sweep.

Record G', G'', and η* as a function of temperature.

Data Presentation:

The rheological data should be presented in a table format.
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Sample
Temperature
(°C)

Storage
Modulus (G')
(Pa)

Loss Modulus
(G'') (Pa)

Complex
Viscosity (η*)
(Pa.s)

Control (100%

Cocoa Butter)
30

20

10

50% Caprenin /

50% Cocoa

Butter

30

20

10

100% Caprenin 30

20

10
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Rheological Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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